Product packaging for Carvone oxide(Cat. No.:CAS No. 18383-49-8)

Carvone oxide

Cat. No.: B231888
CAS No.: 18383-49-8
M. Wt: 166.22 g/mol
InChI Key: YGMNGQDLUQECTO-UJNFCWOMSA-N
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Description

Contextualization within Monoterpenoid Chemistry

Carvone (B1668592) oxide is an oxygenated monoterpene, derived from carvone, a cyclic monoterpene ketone found abundantly in essential oils of plants like spearmint and caraway nih.gov. Monoterpenoids, composed of two isoprene (B109036) units, are a large class of naturally occurring compounds with diverse biological activities and applications, ranging from fragrances and flavors to pharmaceuticals and agrochemicals nih.gov. Carvone itself exists in two enantiomeric forms, (R)-(-)-carvone and (S)-(+)-carvone, which are responsible for the characteristic aromas of spearmint and caraway, respectively nih.govresearchgate.net.

The transformation of carvone into carvone oxide typically involves the epoxidation of one of its double bonds, most commonly the exocyclic double bond of the isopropenyl group smolecule.comnih.govrsc.orgwikipedia.org. This epoxidation yields a bicyclic structure featuring a 7-oxabicyclo[4.1.0]heptan-2-one core, with the epoxide ring being a key functional group that dictates much of its reactivity cymitquimica.com. The specific position and stereochemistry of the epoxide can vary depending on the synthesis method and the starting carvone enantiomer mdpi.com.

Significance as a Chiral Synthetic Intermediate

This compound's significance in chemical research is largely attributed to its utility as a chiral synthetic intermediate. The presence of multiple stereocenters within its structure, inherited from the chiral pool of carvone, makes it a valuable building block for the asymmetric synthesis of complex molecules researchgate.netcymitquimica.com. The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce new functional groups and stereocenters smolecule.comnih.gov. This reactivity allows for the construction of a wide array of more complex chiral compounds, including natural products and pharmacologically active molecules researchgate.net.

Researchers have explored various synthetic routes to this compound, often starting from either (R)- or (S)-carvone, to control the stereochemistry of the final products mdpi.comnih.govchemicalbook.com. Methods typically involve epoxidation using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, with careful control of reaction conditions to achieve regioselectivity and, where possible, stereoselectivity smolecule.comnih.govrsc.org. The ability to selectively epoxidize one double bond while preserving the α,β-unsaturated ketone moiety is crucial for maintaining its synthetic utility nih.govrsc.org.

The epoxide functionality can undergo nucleophilic ring-opening reactions with various nucleophiles, leading to the formation of diverse products such as diols, haloalcohols, or aminoalcohols, which can then be further manipulated smolecule.comnih.gov. This controlled reactivity makes this compound a versatile intermediate for building complex carbon skeletons with defined stereochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H74O2 B231888 Carvone oxide CAS No. 18383-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4R,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMNGQDLUQECTO-UJNFCWOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1C[C@H]2[C@](O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171487
Record name Carvone-5,6-oxide, cis-(-)-
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet spicy aroma
Record name trans-Carvone-5,6-oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name trans-Carvone-5,6-oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.027-1.033
Record name trans-Carvone-5,6-oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1562/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18383-49-8
Record name trans-Carvone oxide
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Record name Carvone-5,6-oxide, cis-(-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carvone-5,6-oxide, cis-(-)-
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Record name (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARVONE-5,6-OXIDE, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
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Synthetic Methodologies for Carvone Oxide

Classical Epoxidation Strategies

The conversion of carvone (B1668592) to carvone oxide has traditionally been achieved through epoxidation reactions, primarily utilizing peracids. This approach, while foundational, presents significant challenges in controlling the reaction's regioselectivity and stereoselectivity.

Peracid-Mediated Epoxidation of Carvone

The epoxidation of carvone using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for introducing an oxirane ring. nih.gov This reaction typically involves the direct treatment of carvone with a peracid in a suitable solvent. quizlet.com The external double bond of the isopropenyl group is selectively epoxidized, leaving the electron-deficient α,β-unsaturated ketone functionality intact. nih.govresearchgate.net For instance, the epoxidation of R-(−)-carvone with m-CPBA has been reported to yield the corresponding epoxide in 66% yield, while S-(+)-carvone provides a 59% yield of its epoxide. nih.gov The use of peracetic acid has also been studied, and computational studies using molecular electron density theory have been employed to understand the reaction mechanism and selectivity. researchgate.netrsc.orgrsc.org These studies confirm the high chemoselectivity for the isopropenyl group's double bond. rsc.orgrsc.org

However, a significant drawback of using peracids is the formation of acidic byproducts, which can be undesirable and environmentally concerning. rsc.org

Regioselective and Stereoselective Challenges in Epoxidation

A primary challenge in the epoxidation of carvone is achieving high selectivity. Carvone possesses two distinct double bonds: an endocyclic α,β-unsaturated ketone and an exocyclic double bond on the isopropenyl substituent. researchgate.netmdpi.com While peracid-mediated epoxidation favors the electron-rich exocyclic double bond, controlling the stereoselectivity of the attack on this prochiral center is difficult. nih.govresearchgate.net

Epoxidation of the isopropenyl group with m-CPBA, for example, results in a mixture of diastereomers with little to no diastereoselection. nih.govmdpi.com This lack of stereocontrol means that the resulting epoxides are often obtained as a mixture of epimers which can be challenging to separate. nih.gov While the regioselectivity for the external double bond is generally high, the formation of both diastereomers necessitates further purification or the development of more selective synthetic methods. nih.govnih.gov

Catalytic Approaches to this compound Synthesis

To overcome the limitations of classical methods, various catalytic systems have been developed to improve the efficiency, selectivity, and environmental footprint of carvone epoxidation. These include organocatalytic, metal-catalyzed, and enzymatic approaches.

Organocatalytic Diastereoselective Epoxidation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of this compound, organocatalytic methods have been explored to achieve diastereoselective epoxidation. One successful strategy involves a two-step route via a bromoester intermediate. mdpi.comresearchgate.net This method utilizes chiral organocatalysts such as proline, quinidine, and diphenylprolinol to facilitate a diastereoselective bromination of the terminal double bond. mdpi.comresearchgate.net The resulting bromoesters can then be separated and subsequently treated with a base to yield the individual enantiopure epoxides. mdpi.comresearchgate.net This approach represents a significant advancement, as it allows for the selective synthesis of the 7,8-carvone epoxy derivatives for the first time. mdpi.com

Table 1: Organocatalyzed Diastereoselective Bromination of Carvone researchgate.net

CatalystTemperature (°C)Catalyst Load (%)Diastereomeric Ratio (d.r.)
ProlineRoom Temp2015:85
Quinidine39240:60
DiphenylprolinolRoom Temp2030:70

Note: The diastereomeric ratio refers to the ratio of the resulting bromoester intermediates.

Metal-Catalyzed Oxidation Systems

A variety of metal-based catalysts have been investigated for the epoxidation of carvone, often in conjunction with environmentally benign oxidants like molecular oxygen or hydrogen peroxide. mdpi.com These systems aim to provide a more sustainable alternative to stoichiometric peracid reagents.

Metals that have been employed in the catalytic oxidation of carvone include:

Gallium mdpi.com

Aluminium mdpi.com

Vanadium mdpi.com

Tungsten mdpi.com

Manganese mdpi.com

Iron mdpi.com

Copper mdpi.com

Cobalt mdpi.com

Nickel mdpi.com

For instance, a method for the one-step synthesis of carvone from limonene (B3431351) has been developed using a metal-modified vanadium phosphorus oxide catalyst and tert-butyl hydroperoxide as the oxidant. google.com While this reaction produces carvone, it also yields epoxidized limonene as a significant byproduct, demonstrating the potential of such catalysts for epoxidation. google.com However, in many cases, the diastereoselectivity of these metal-catalyzed systems for carvone epoxidation remains low or negligible. mdpi.com

Chemoenzymatic and Enzymatic Epoxidation

Biocatalysis offers a highly selective and environmentally friendly approach to organic synthesis. Chemoenzymatic and enzymatic methods for carvone epoxidation have been developed to leverage the specificity of enzymes. mdpi.comuniovi.es

One chemoenzymatic strategy involves the use of a lipase, such as that from Rhizomucor miehei or Candida antarctica (Novozym 435), to catalyze the in-situ formation of a peracid from a carboxylic acid and an oxidant like hydrogen peroxide. uniovi.esresearchgate.netnih.gov This generated peracid then acts as the epoxidizing agent. This one-pot, two-step sequence has been successfully applied to the regioselective epoxidation of (S)-carvone, showing a complete preference for the oxidation of the exocyclic double bond. uniovi.esresearchgate.net

Direct enzymatic epoxidation has also been achieved. For example, the oxidation of carvone by cytochrome P450cin has been reported to produce 7,8-carvone epoxides, although without diastereoselectivity. mdpi.com Peroxygenases, such as the one found in oat seeds, have also demonstrated the ability to catalyze the stereoselective epoxidation of related terpenes like limonene, suggesting their potential for carvone epoxidation as well. mdpi.com

Cytochrome P450-Mediated Transformations

The enzymatic oxidation of carvone represents a significant pathway for the synthesis of this compound. Cytochrome P450 enzymes, a superfamily of monooxygenases, are pivotal in this transformation. Specifically, the enzyme Cytochrome P450cin (from the CYP176A family) has been identified as a catalyst for the epoxidation of carvone's external double bond to yield 7,8-carvone epoxides. mdpi.comresearchgate.netfrontiersin.org This biocatalytic approach is noted for its potential as a greener method compared to traditional chemical oxidation. mdpi.com These enzymes facilitate a range of oxidative transformations, including hydroxylations and epoxidations, on a wide variety of substrates. frontiersin.org The functionalization of a terpene backbone like carvone by Cytochrome P450s can expand the diversity of bio-based compounds available for various applications. google.com

Multi-Step Synthetic Routes to this compound Derivatives

Utilization of Bromoester Intermediates

A novel and effective two-step synthetic route has been developed for the synthesis of 7,8-carvone epoxides, which proceeds through a bromoester intermediate. mdpi.comresearchgate.net This method offers a distinct advantage in achieving diastereoselectivity, which is often negligible in direct oxidation methods. mdpi.com

The first step involves the bromination of carvone using N-bromosuccinimide (NBS) in the presence of o-nitrobenzoic acid and an organocatalyst. mdpi.com The reaction is typically conducted in a solvent such as dichloromethane (B109758) (CH₂Cl₂). mdpi.com The choice of organocatalyst is crucial for inducing diastereoselection. mdpi.com The resulting bromoester intermediates are then isolated. mdpi.com

In the second step, these bromoester derivatives undergo hydrolysis with an alkali to yield the final 7,8-carvone epoxy derivatives. mdpi.com This two-step organocatalytic process is significant because it allows for the separate synthesis of the epoxides, yielding enantiopure products. mdpi.comresearchgate.net

Table 1: Organocatalyst and Reaction Conditions for Bromoester Synthesis

Catalyst Catalyst Loading (mol%) Temperature (°C) Time (days) Diastereomeric Ratio (d.r.)
Proline 20 Room Temp. 6 42%
Quinidine 2 Room Temp. 6 28%

This table is based on data from research on the diastereoselective synthesis of 7,8-carvone epoxides. mdpi.com

Asymmetric Synthesis Leveraging Chiral Carvone Precursors

Carvone is a naturally occurring chiral molecule and is frequently used as a starting material in the chiral pool for the synthesis of other compounds. mdpi.comresearchgate.net Its inherent chirality, stemming from the stereocenter in the cyclohexenone ring, provides a foundation for asymmetric synthesis. mdpi.com

While the direct epoxidation of carvone's external double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be selective for that position, it typically results in poor diastereoselection, producing a mixture of diastereomers. mdpi.comnih.gov The epoxidation of R-(−)-carvone with m-CPBA yields the corresponding epoxide in 66% yield, while the same method with S-(+)-carvone gives a 59% yield, but both are non-stereoselective. nih.gov

To achieve stereocontrol, the multi-step synthesis involving bromoester intermediates is employed. mdpi.com By using chiral organocatalysts such as proline, quinidine, or diphenylprolinol during the bromination step, a degree of diastereoselection is introduced. mdpi.comresearchgate.netresearchgate.net This allows the bromoester intermediates to be formed with a specific stereochemistry, which is then retained upon conversion to the final epoxide. mdpi.com This strategy successfully leverages the chirality of the carvone precursor to produce enantiopure 7,8-carvone oxide derivatives, a feat not readily accomplished by single-step oxidation methods. mdpi.com

Applications and Research Significance

Role in Asymmetric Synthesis

Carvone (B1668592) oxide serves as a critical chiral building block in asymmetric synthesis, enabling the construction of complex molecules with defined stereochemistry researchgate.netcymitquimica.com. Its inherent chirality, derived from its natural precursor carvone, is transferred to the newly formed products through stereoselective reactions.

Synthesis of Natural Products: Researchers have employed carvone oxide in the total synthesis of various complex natural products, including terpenoids and other biologically active compounds researchgate.netnih.gov. The ability to introduce specific stereocenters and functional groups via epoxide ring-opening makes it invaluable for these intricate synthetic endeavors. For example, it has been used in the synthesis of decalin intermediates for highly oxygenated terpenoids nih.gov.

Chiral Intermediates: The epoxide can be transformed into a variety of chiral intermediates, such as diols, amino alcohols, and haloalcohols, which are themselves valuable synthons for further chemical elaboration smolecule.comnih.gov. This allows for the divergent synthesis of multiple target molecules from a common this compound precursor.

Contributions to Monoterpenoid Chemistry Research

Within the broader field of monoterpenoid chemistry, this compound represents an important oxidized derivative. Its study contributes to understanding the chemical transformations of monoterpenes and their potential biological roles.

Structure-Activity Relationships: Investigating the properties and reactivity of this compound, in comparison to carvone, aids in understanding structure-activity relationships among monoterpenoids. The introduction of the epoxide group significantly alters the electronic and steric properties, influencing its interactions with biological targets or its chemical reactivity smolecule.com.

Biomimetic Synthesis: The natural occurrence of epoxidized monoterpenes in some plant species suggests potential biomimetic pathways for their formation, offering insights into natural product biosynthesis and chemical ecology smolecule.com.

Emerging Research Areas

Current research continues to explore novel applications and synthetic strategies involving this compound.

Fragrance and Flavor Industry: Due to its pleasant, mint-like aroma, this compound and its derivatives are of interest in the fragrance and flavor industry for developing new scent profiles and flavorings smolecule.comsmolecule.com. The chirality of the molecule can significantly influence its odor perception smolecule.com.

Biological Activity: While beyond the scope of this article, preliminary research suggests potential biological activities for this compound derivatives, including antimicrobial and anti-inflammatory properties, which may lead to future pharmaceutical applications smolecule.comsmolecule.com.

Green Chemistry Approaches: Efforts are ongoing to develop more sustainable and environmentally friendly methods for the synthesis of this compound, employing catalysis and reducing the use of hazardous reagents mdpi.comacs.org.

Computational Chemistry Applications in Carvone Oxide Research

Quantum Mechanical Studies of Carvone (B1668592) Oxide and Its Formation

Quantum mechanical calculations are at the heart of computational investigations into carvone oxide, providing a detailed electronic-level picture of the molecule and the reactions that form it.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to study the epoxidation of R-carvone. rsc.org DFT calculations, particularly using the B3LYP functional with the 6-311G(d,p) basis set, have been successfully employed to investigate the chemo- and stereoisomeric reaction paths of carvone epoxidation. rsc.org These studies help in understanding the formation of this compound isomers. rsc.org

Ab initio calculations have also been utilized to estimate the population of different rotamers of carvone at specific temperatures, which is crucial for understanding the stereoselectivity of its epoxidation. mdpi.com For instance, at 39 °C, it's estimated that R-carvone exists as 58% of its lowest energy rotamer. mdpi.com The choice of ab initio method can influence the calculated barrier heights between different conformations. mdpi.com

The application of these methods extends to the analysis of various oxidizing agents used in the epoxidation of carvone, such as peracetic acid and m-chloroperbenzoic acid, providing insights into the reaction mechanisms. rsc.orgmdpi.com

Conformational Analysis and Potential Energy Surfaces

The study of the potential energy surface (PES) of carvone is critical for understanding the stereochemical outcome of its epoxidation to this compound. mdpi.com Computational scans of the PES, for example along the C8–C7–C4–C3 dihedral angle of R-carvone using methods like MP2/6-31+G(d,p), reveal the presence of multiple energy minima corresponding to different conformers. mdpi.com The relative energies of these minima can be further refined at higher levels of theory, such as MP2/6-311++G(d,p). mdpi.com

This conformational analysis helps to explain the modest stereoselectivity observed in the absence of a catalyst, as the population of different conformers at a given temperature influences which face of the double bond is more accessible for epoxidation. mdpi.com

Transition State Characterization for Reaction Pathways

A key application of computational chemistry in studying the formation of this compound is the characterization of transition states (TSs) for the epoxidation reaction. rsc.org DFT calculations can locate and characterize the TSs for the attack of an oxidizing agent, like peracetic acid, on the different double bonds of carvone. rsc.org

For the epoxidation of R-carvone, the activation Gibbs free energies for the formation of the two diastereomeric epoxides at the isopropenyl group are very similar, calculated to be 20.9 and 21.2 kcal mol⁻¹, respectively. rsc.org This small energy difference explains the low diastereoselectivity of the reaction. rsc.org In contrast, the activation enthalpies for the epoxidation of the conjugated double bond are higher, indicating that the formation of this compound from the isopropenyl group is kinetically favored. rsc.org

The geometries of these transition states reveal important details about the reaction mechanism, such as the asynchronous nature of the C-O bond formation. rsc.org At the transition state, the O-O bond of the peracid is already significantly broken, while the new C-O bonds have not yet fully formed. rsc.org

Reactivity Indices and Conceptual DFT Analysis

Conceptual DFT provides a framework for understanding chemical reactivity through various indices. mdpi.comnih.gov For R-carvone, analysis of the nucleophilic Parr functions (Pk−) indicates that the carbons of the isopropenyl double bond are more nucleophilic (Pk− = 0.10 and 0.29) than those of the conjugated double bond (Pk− = 0.09 and -0.01). rsc.org This correctly predicts that the epoxidation will preferentially occur at the isopropenyl group to form this compound. rsc.org

Reactivity IndexValue (eV)Classification
Electrophilicity (ω) of R-carvone1.43Strong Electrophile
Nucleophilicity (N) of R-carvone2.68Moderate Nucleophile
Electrophilicity (ω) of Peracetic Acid1.08
Nucleophilicity (N) of Peracetic Acid1.42

Modeling of Stereochemical Control in Synthesis

Computational modeling plays a significant role in understanding and predicting the stereochemical control in the synthesis of this compound. By analyzing the transition states of the epoxidation reaction, researchers can rationalize the observed diastereoselectivity. rsc.org

For the uncatalyzed epoxidation of R-carvone with peracetic acid, the very small difference in the activation Gibbs free energies between the two transition states leading to the diastereomeric carvone oxides (0.3 kcal mol⁻¹) is consistent with the experimental observation of low diastereoselectivity. rsc.org

In catalyzed reactions, computational models can be used to study the interaction between the catalyst and the carvone molecule. For example, in organocatalyzed reactions, a proposed mechanism involves the formation of a hydrogen bond between the carbonyl group of carvone and the hydroxyl group of the organocatalyst. mdpi.com This interaction can stabilize a particular conformation of the substrate, leading to a preferential attack of the reagent from one face of the double bond and thus enhancing the diastereoselectivity of the epoxidation. mdpi.com

Solvation Effects in Computational Studies (e.g., Polarizable Continuum Model)

The inclusion of solvent effects is crucial for accurate computational modeling of reactions in solution. The Polarizable Continuum Model (PCM) is a widely used method to account for the influence of a solvent on the energies and geometries of molecules and transition states. rsc.orgwikipedia.org

In the study of carvone epoxidation, calculations are often performed incorporating a solvent like dichloromethane (B109758) (DCM) using the PCM framework. rsc.org This model treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. wikipedia.org This approach allows for the calculation of thermodynamic properties, such as enthalpies, entropies, and Gibbs free energies, in solution. rsc.org The use of PCM provides a more realistic theoretical model that can be better compared with experimental results obtained in solution. rsc.orgresearchgate.net

Ecological Roles and Environmental Aspects of Carvone Oxide

Natural Occurrence and Biosynthesis Pathways

Carvone (B1668592) oxide has been identified as a significant component of the floral scent in a variety of plant species, particularly within the Orchidaceae and Euphorbiaceae families. smolecule.comresearchgate.net Research has shown that trans-carvone oxide is a major fragrance component in nine species of Catasetum, as well as in one species each of Aspasia and Notylia (all orchids), and in one species of Dalechampia (Euphorbiaceae). researchgate.net For instance, in the flowers of Gloxinia perennis, (E)-Carvone epoxide constitutes a remarkable 41% of the total floral perfume, making it the most abundant compound. sci-hub.se This compound is also a key component in the scent bouquet of many other perfume-rewarding plants pollinated by male euglossine bees. besnet.worldnih.gov The presence of carvone oxide is not limited to orchids; it has also been detected in the essential oils of other plants, such as certain Mentha (mint) species. The caraway-like fragrance of Gloxinia perennis flowers, which is typical of many Catasetum species pollinated by Eulaema bees, is largely attributed to its this compound content. sci-hub.se

The biosynthesis of this compound is understood to be a multi-step enzymatic process. It originates from the common monoterpene precursor, geranyl pyrophosphate (GPP). nih.gov In plants like spearmint, GPP is first cyclized to form limonene (B3431351). nih.gov Subsequently, a cytochrome P450-dependent hydroxylase, specifically limonene-6-hydroxylase, converts limonene to trans-carveol. nih.govfrontiersin.orgpnas.org The final step involves the oxidation of trans-carveol to carvone, a reaction catalyzed by a dehydrogenase. nih.govfrontiersin.org Carvone can then be further oxidized to form this compound. smolecule.com This pathway highlights the intricate biochemical machinery that plants have evolved to produce a diverse array of volatile compounds.

Table 1: Plant Species with Identified this compound in Floral Volatiles

FamilyGenusSpeciesCommon NameReference
OrchidaceaeAspasia-- researchgate.net
OrchidaceaeCatasetum(9 species)- researchgate.net
OrchidaceaeNotylia-- researchgate.net
EuphorbiaceaeDalechampia-- researchgate.net
GesneriaceaeGloxiniaperennisGloxinia sci-hub.se

The production of this compound in distantly related plant families, such as Orchidaceae and Euphorbiaceae, is a compelling example of convergent evolution. smolecule.comresearchgate.net This phenomenon, where unrelated organisms independently evolve similar traits as a result of having to adapt to similar environments or ecological niches, suggests a strong selective pressure for the synthesis of this particular compound. smolecule.com In the context of this compound, this pressure is believed to be driven by the need to attract specific pollinators, namely male euglossine bees. smolecule.comresearchgate.net The synthesis and secretion of this compound by these different plant genera serve as a chemical reward, indicating a shared evolutionary strategy to ensure successful pollination. researchgate.net The universal occurrence of carvone epoxide in Catasetum species pollinated by Eulaema bees further supports the hypothesis that this compound has evolved as a specific attractant for these pollinators. besnet.worldnih.gov

Inter-Species Chemical Communication

This compound is a key mediator in the chemical communication between certain plants and their pollinators, particularly male euglossine bees. smolecule.combesnet.worldnih.gov These bees are attracted to the fragrance of this compound, which they collect from flowers and use in their own courtship displays. nih.gov Field bioassays in Panama have demonstrated that synthetic this compound attracts multiple species of Eulaema and Euglossa bees. researchgate.net This attraction is highly specific, with studies showing that different stereoisomers of carvone epoxide can elicit distinct behavioral responses in the bees. besnet.worldnih.gov For example, research on Catasetum species revealed that they exclusively emit the (−)-trans-stereoisomer of carvone epoxide, which is also the most attractive isomer to the pollinating Eulaema bees. besnet.worldnih.gov This specificity in both production by the plant and reception by the pollinator underscores the co-evolutionary relationship between them. smolecule.com

The role of this compound extends beyond simple attraction. The composition of floral scents, including the relative proportions of different compounds like this compound, can act as a filter, attracting specific pollinator species while deterring others. researchgate.net This chemical specificity is crucial for maintaining reproductive isolation between plant species. The preferences for carvone-derived compounds appear to be widespread within the Eulaema genus of bees, suggesting a deep-rooted ecological and evolutionary connection. researchgate.netnih.gov The study of such interactions provides valuable insights into the complex web of relationships that shape biodiversity in tropical ecosystems. smolecule.com

Table 2: Research Findings on this compound and Pollinator Attraction

Research FindingPollinator GenusPlant Genus/FamilyReference
Synthetic this compound attracts multiple bee species in field bioassays.Eulaema, Euglossa- researchgate.net
Catasetum species emit only the (−)-trans-stereoisomer of carvone epoxide.EulaemaCatasetum besnet.worldnih.gov
(−)-trans-carvone epoxide is the most attractive stereoisomer to Eulaema bees.EulaemaCatasetum besnet.worldnih.gov
Preferences for carvone-derived compounds are widespread in Eulaema.EulaemaOrchidaceae, Euphorbiaceae researchgate.netnih.gov
This compound is a key component in the scent of perfume-rewarding plants.Eulaema- besnet.worldnih.gov

Advanced Analytical Characterization in Carvone Oxide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of carvone (B1668592) oxide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of carvone oxide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of specific atoms within the molecule.

¹H NMR Spectroscopy: Predicted ¹H NMR data for (1ξ,4ξ,6ξ)-Carvone oxide in D₂O shows distinct signals corresponding to the different protons in the molecule. hmdb.ca For the related compound, (5R,7RS)-7,8-Dibromocarvone, specific proton chemical shifts (δ) have been reported in CDCl₃, including signals at 6.71 ppm for the H-6 proton and various other signals for the remaining protons. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For instance, in (5R,7RS)-7,8-Dibromocarvone, characteristic chemical shifts are observed at 198.4 ppm for the carbonyl carbon (C=O), and other signals corresponding to the carbons in the cyclohexane ring and substituent groups. mdpi.com Data for carvone 7,8-epoxide is also available. spectrabase.com

Table 1: NMR Data for Carvone Derivatives

Compound Nucleus Chemical Shift (ppm)
(1ξ,4ξ,6ξ)-Carvone oxide ¹H Predicted data available hmdb.ca
(5R,7RS)-7,8-Dibromocarvone ¹H 6.71 (H-6), 3.93 (Ha-8), 3.82 (Hb-8), 2.60 (H-6), 2.42 (H-5), 1.84 (H-9), 1.76 (H-10) mdpi.com
(5R,7RS)-7,8-Dibromocarvone ¹³C 198.4, 143.4, 135.3, 71.0, 42.3, 40.7, 40.6, 28.8, 27.9, 15.6 mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

In the mass spectrum of this compound, the molecular ion peak (M⁺) corresponding to its molecular formula (C₁₀H₁₄O₂) is expected at a mass-to-charge ratio (m/z) of 166.22. nist.gov The fragmentation pattern provides further structural clues. For instance, the mass spectrum of the related compound carvone shows a molecular ion at m/z 150. researchgate.net A library search of the mass spectrum of a compound believed to be carvone showed a 98% spectral match. researchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. For example, the HRMS data for (5R,7RS)-7,8-Dibromocarvone showed a measured m/z of 308.9479, which is very close to the calculated value of 308.9484 for its molecular formula. mdpi.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound. The key spectral feature that distinguishes this compound from its precursor, carvone, is the change in the C=C bond stretching vibration.

In the IR spectrum of carvone, a characteristic absorption band for the α,β-unsaturated ketone is observed around 1690 cm⁻¹. study.com Upon epoxidation to form this compound, the peak corresponding to the C=C double bond in the cyclohexene ring disappears. chegg.com For (5R,7RS)-7,8-Dibromocarvone, the IR spectrum shows a strong absorption at 1668 cm⁻¹, corresponding to the carbonyl group. mdpi.com

Table 2: Key IR Absorption Frequencies

Compound Functional Group Wavenumber (cm⁻¹)
Carvone C=O (α,β-unsaturated) ~1690 study.com
This compound C=O Not specified, but C=C peak disappears chegg.com
(5R,7RS)-7,8-Dibromocarvone C=O 1668 mdpi.com

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and resolving its different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile compounds like this compound.

The retention index (RI) is a key parameter in GC for compound identification. The Kovats retention index for this compound has been reported on both standard non-polar and standard polar columns. nih.gov For cis-carvone oxide, the normal alkane retention index on a non-polar HP-5 column has been reported as 1263. nist.gov GC-MS has been extensively used to analyze the chemical composition of essential oils containing related compounds like carvone. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Due to the presence of multiple stereocenters, this compound can exist as different stereoisomers. Chiral HPLC is a crucial technique for the separation and analysis of these enantiomers and diastereomers.

The separation of chiral compounds like carvone enantiomers often requires the use of chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose, are commonly employed for this purpose. For instance, an Astec® Cellulose DMP Chiral HPLC Column is available for the chiral analysis of carvone enantiomers. sigmaaldrich.com The choice of mobile phase, typically a mixture of solvents like acetonitrile and water, is critical for achieving optimal separation. sielc.comsielc.com

Q & A

Q. What analytical techniques are recommended for confirming the structural identity and purity of synthesized Carvone oxide?

Methodological Answer:

  • Use ¹H/¹³C NMR spectroscopy to confirm stereochemistry and functional groups, referencing spectral data from authoritative databases like NIST Chemistry WebBook .
  • Employ mass spectrometry (MS) for molecular weight verification.
  • Apply chiral column chromatography (e.g., Chiralcel columns) to separate enantiomers .
  • Assess purity via gas chromatography (GC) or HPLC , ensuring ≥95% purity. Document all procedures following journal guidelines for reproducibility .

Q. How should researchers design a systematic literature review to identify gaps in this compound’s physicochemical properties?

Methodological Answer:

  • Use databases (SciFinder, Reaxys) with keywords: "this compound," "epoxy monoterpenoids," "stereochemical analysis."
  • Apply inclusion criteria (peer-reviewed studies, experimental data from 1990–2025) and exclusion criteria (theoretical models without validation).
  • Track citations to map seminal works and recent advancements. Critically evaluate methodologies to identify inconsistencies in reported data (e.g., melting points, solubility) .

Q. What are the best practices for documenting synthetic procedures and analytical data in this compound research?

Methodological Answer:

  • Provide step-by-step protocols with exact reagent quantities, reaction conditions, and purification methods.
  • Include raw spectral data (NMR, IR) in Supporting Information, annotated with peak assignments.
  • For novel compounds, report melting points, optical rotation, and elemental analysis .

Q. How can researchers differentiate between this compound and its structural isomers using spectroscopic methods?

Methodological Answer:

  • Compare ¹³C NMR shifts of the epoxide group (50–70 ppm) and carbonyl carbon (200–220 ppm).
  • Use 2D NMR (HSQC, HMBC) to establish connectivity between the epoxy ring and substituents.
  • Cross-reference with computational spectra (DFT) for ambiguous cases .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Use nitrile gloves, lab coats, and eye protection . Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from light and oxidizing agents. Conduct peroxide testing for long-term storage.
  • Follow IFRA’s risk management guidelines for dermal sensitization risks .

Advanced Research Questions

Q. What strategies should be employed to resolve contradictions in toxicity data related to this compound’s dermal sensitization potential?

Methodological Answer:

  • Conduct comparative dose-response studies using standardized cell lines (e.g., HaCaT keratinocytes) and ex vivo models (human skin explants).
  • Analyze batch-to-batch purity variability via HPLC.
  • Apply metabolomics to identify reactive intermediates, aligning findings with IFRA’s Expert Panel recommendations .

Q. How can kinetic studies elucidate this compound’s environmental degradation pathways under varying pH and UV conditions?

Methodological Answer:

  • Design photoreactivity experiments using solar simulators to monitor degradation products via LC-MS/MS.
  • Vary pH (3–10) to assess hydrolysis rates, quantifying intermediates like carveol.
  • Use density functional theory (DFT) to predict reaction transition states and validate with experimental kinetics .

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses to this compound in toxicological assays?

Methodological Answer:

  • Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values.
  • Use ANOVA with post-hoc tests (Tukey’s HSD) for concentration comparisons.
  • Validate high-throughput data via machine learning algorithms (random forests) and bootstrapping .

Q. How can computational chemistry tools predict this compound’s reactivity in novel synthetic applications?

Methodological Answer:

  • Perform molecular docking studies to assess interactions with enzymatic targets (e.g., cytochrome P450).
  • Simulate reaction pathways using Gaussian or ORCA software, focusing on epoxide ring-opening mechanisms.
  • Validate predictions with kinetic isotope effect (KIE) experiments .

Q. What strategies mitigate enantiomeric interference when quantifying this compound in complex biological matrices?

Methodological Answer:

  • Use chiral stationary phases (e.g., cyclodextrin-based columns) in LC-MS/MS to resolve enantiomers.
  • Validate specificity via spike-and-recovery experiments in biological fluids (plasma, urine).
  • Apply principal component analysis (PCA) to distinguish enantiomer-specific metabolic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.